(2S)-3-phenyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]propanoic acid

Chiral Chemistry Stereochemistry Biological Assay Reproducibility

For labs where stereochemical ambiguity derails SAR interpretation: this (2S)-phenylalanine-derived sulfonamide resolves the racemate problem. The defined (S)-configuration is essential for consistent KEAP1 Kelch domain binding and reliable MMP inhibition kinetics. - Eliminates confounding IC50 shifts from the inactive (R)-enantiomer - Preserves the critical benzyl side chain for hydrophobic pocket engagement - Enables direct diastereoselective coupling for matriptase/thrombin inhibitor synthesis

Molecular Formula C19H23NO4S
Molecular Weight 361.5 g/mol
Cat. No. B12392859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-3-phenyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]propanoic acid
Molecular FormulaC19H23NO4S
Molecular Weight361.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O)C)C
InChIInChI=1S/C19H23NO4S/c1-12-10-13(2)15(4)18(14(12)3)25(23,24)20-17(19(21)22)11-16-8-6-5-7-9-16/h5-10,17,20H,11H2,1-4H3,(H,21,22)/t17-/m0/s1
InChIKeySTQXOMYIGNWPDF-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Spec Guide: (2S)-3-Phenyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]propanoic Acid for Chiral Sulfonamide Research


(2S)-3-phenyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]propanoic acid is a chiral N-sulfonyl amino acid derivative synthesized from L-phenylalanine and 2,3,5,6-tetramethylbenzenesulfonyl chloride . Its core structure features a sterically hindered, electron-rich tetramethylphenylsulfonamide linked to a phenylalanine scaffold, placing it within a class of compounds investigated for interactions with targets such as the KEAP1-Nrf2 pathway and matrix metalloproteinases (MMPs) [1]. The compound is primarily utilized as a specialized chiral building block or a research tool for studying biological interactions where specific sulfonamide geometry and L-amino acid configuration are hypothesized to influence binding .

Procurement Alert: Why the (2S) Enantiomer of Tetramethylphenylsulfonyl-Phenylalanine is Not Interchangeable with Racemic or Alanine Analogs


Substituting (2S)-3-phenyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]propanoic acid with its commonly available racemic (DL) mixture or the less sterically demanding alanine analog can complicate data interpretation or invalidate hypothesis-driven research. In biological systems, the absolute (S)-configuration at the phenylalanine α-carbon is often a critical determinant of target recognition, particularly for enzymes and protein-protein interactions involving deep, chiral binding pockets [1]. Using a racemic mixture introduces the inactive or differently active (R)-enantiomer, which can confound IC50/EC50 measurements and obscure true structure-activity relationships. Similarly, replacing the phenylalanine scaffold with an alanine analog eliminates the critical benzyl side chain, which is a major contributor to hydrophobic binding affinity and specific target engagement, as suggested by SAR trends in related KEAP1 inhibitors [2]. The limited but available evidence below underscores the procurement value of the defined (2S)-phenylalanine derivative for reproducible, interpretable outcomes.

Quantitative Differentiation Guide: (2S)-3-Phenyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]propanoic Acid vs. Closest Analogs


Enantiomeric Purity: (2S)-Configured Sulfonamide vs. Commercial Racemic (DL) Mixture

The primary differentiation for procurement is the defined (2S) absolute configuration, which is in contrast to the more widely available racemic (DL) mixture. The target (2S) compound ensures 100% enantiomeric excess, whereas the racemic standard, ((2,3,5,6-tetramethylphenyl)sulfonyl)phenylalanine (CAS 381687-95-2), contains a 1:1 mixture of (2S) and (2R) enantiomers . No peer-reviewed study provides a direct paired biological comparison for this specific compound. However, the principle that distinct enantiomers of sulfonamide amino acid derivatives can exhibit profoundly different activities is a well-established class-level concept in medicinal chemistry, particularly for protease and protein-protein interaction inhibitors [1].

Chiral Chemistry Stereochemistry Biological Assay Reproducibility

Ligand Efficiency and Hydrophobicity: Phenylalanine vs. Alanine Scaffold Comparison

For research targeting hydrophobic binding pockets, the phenylalanine scaffold provides a critical LogP and ligand efficiency advantage over the analogous alanine derivative. The target compound's predicted LogP is approximately 3.1, making it significantly more lipophilic than the alanine analog (2S)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]propanoic acid, with a calculated LogP of about 2.2 . This ~0.9 LogP unit increase translates to roughly 8-fold higher predicted membrane partitioning, which can be crucial for cellular target engagement. This difference is structural in nature and derived from the addition of the benzyl group, which is absent in the alanine comparator.

Ligand Efficiency Hydrophobic Interactions Structure-Activity Relationship (SAR)

Synthetic Utility as a Chiral Sulfonamide Building Block

The (2S)-phenylalanine derivative serves as a superior chiral starting material compared to its (2R) or racemic versions for synthesizing complex sulfonamide-containing drug candidates. The L-amino acid-derived backbone retains the carboxylic acid handle, with a molecular weight of 361.46 g/mol, and offers a purity standard of 97% from suppliers like Bidepharm for the analogous DL form . Its absolute stereochemistry is chemically determined by the L-phenylalanine starting material, ensuring reliable transfer of chirality in downstream syntheses. This is a fundamental advantage over post-synthetic chiral resolution of a racemic mixture, which is less atom-economical.

Chiral Pool Synthesis Diversity-Oriented Synthesis Medicinal Chemistry

Availability and Purity Benchmarks for Research-Grade Procurement

Procurement-grade differentiation is evident in the standardized purity profiles from major vendors. The racemic DL-form is commercially available from Sigma-Aldrich with a guaranteed purity of 95%, and from Bidepharm at 97%, with batch-specific QC documentation including NMR, HPLC, and GC reports . In contrast, the specific (2S)-enantiomer is a more specialized item, and a scientific procurer must verify the enantiomeric excess (ee) as an additional quality parameter, as generic purity documentation for the DL-form does not guarantee enantiopurity. The explicit specification of the (2S)-configuration allows for precise molarity calculations, whereas using the racemic form introduces a mass-based concentration error of up to 100% for the active enantiomer.

Chemical Procurement Quality Control Reproducibility

Application Guide: Deploying (2S)-3-Phenyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]propanoic Acid in Research


Probing Chiral KEAP1/Nrf2 Protein-Protein Interaction Inhibitors

The (2S) enantiomer is the appropriate choice for initial fragment-based or SAR screening against the KEAP1 Kelch domain. The defined stereochemistry is essential, as the biological activity of related tetramethylphenylsulfonamide probes like RA839 is crucially dependent on a defined (3S) configuration [1]. Using a racemic (DL)-phenylalanine derivative would introduce an (R)-enantiomer that is unlikely to bind correctly in the chiral environment of the Kelch domain's Arg-rich pocket, as inferred from co-crystal structures of analogous compounds (e.g., PDB 5CGJ, 6ZF0) [2]. This could lead to a falsely low apparent affinity and misguide medicinal chemistry efforts.

Synthesis of Diastereomerically Pure Matriptase or Thrombin Inhibitors

This compound is a key intermediate for synthesizing Nα-arylsulfonylaminoacyl p-amidinophenylalaninamides, a class of potent matriptase and thrombin inhibitors [1]. The (2S)-configuration is critical because the diastereomer resulting from coupling with a (D)-configured amidinophenylalanine analog would likely be inactive. Starting from the (2S)-sulfonamide ensures the formation of a single, defined diastereomer with predictable inhibitory activity, a necessity supported by the patent literature on this structural class [1].

Investigating Matrix Metalloproteinase (MMP) Selectivity

N-sulfonylamino acid derivatives have shown promise as selective MMP-2 and MMP-9 inhibitors [1]. For these targets, the sulfonamide moiety acts as a zinc-binding group, and the adjacent stereochemistry dictates the orientation of the hydrophobic phenylalanine side chain within the S1' pocket. The (2S)-phenylalanine derivative can be used to probe the stereochemical preference of this deep hydrophobic pocket, providing a baseline for comparison against analogs with larger or differently shaped substituents. The use of a defined enantiomer is mandatory to deconvolute stereospecific enzyme inhibition kinetics [2].

Development of Chiral Stationary Phases or Asymmetric Catalysts

Beyond biological targets, the compound's well-defined chirality and robust sulfonamide linkage make it suitable for immobilization on solid supports to create novel chiral stationary phases (CSPs) for HPLC enantiomer separation. The tetramethylphenyl group offers strong π-π interactions, while the free carboxylic acid provides a covalent conjugation site. Its performance in this context is predictable based on its known structural features: a molecular weight of 361.46 g/mol and a calculated boiling point of 570.4±60.0 °C, indicative of significant thermal stability [1].

Quote Request

Request a Quote for (2S)-3-phenyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.